N,N-Dimethylhistamine

Beschreibung

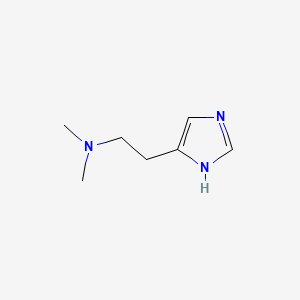

Structure

3D Structure

Eigenschaften

CAS-Nummer |

673-46-1 |

|---|---|

Molekularformel |

C7H13N3 |

Molekulargewicht |

139.20 g/mol |

IUPAC-Name |

2-(1H-imidazol-5-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C7H13N3/c1-10(2)4-3-7-5-8-6-9-7/h5-6H,3-4H2,1-2H3,(H,8,9) |

InChI-Schlüssel |

ZJDIMSMQXMWMCF-UHFFFAOYSA-N |

SMILES |

CN(C)CCC1=CN=CN1 |

Kanonische SMILES |

CN(C)CCC1=CN=CN1 |

Andere CAS-Nummern |

673-46-1 |

Verwandte CAS-Nummern |

13197-56-3 (hydrochloride) |

Synonyme |

N(alpha),N(alpha)-dimethylhistamine N,N-dimethylhistamine N,N-dimethylhistamine hydrochloride |

Herkunft des Produkts |

United States |

Natural Occurrence and Endogenous Biogenesis of N,n Dimethylhistamine

Distribution and Identification of N,N-Dimethylhistamine in Biological Systems (non-human)

This compound has been identified in a diverse array of organisms, highlighting its varied ecological and physiological significance.

Presence in Invertebrate Organisms and Secretions

While information on this compound in invertebrates is not as extensively documented as in other taxa, the presence of its precursor, histamine (B1213489), and related methylated compounds in various invertebrate species suggests the potential for its occurrence. Histamine and its derivatives are known components of the venom of some insects and are found in the tissues of certain marine invertebrates. Further research is needed to specifically identify and quantify this compound in a broader range of invertebrate species and their secretions to fully understand its distribution and function within this kingdom.

Occurrence in Plant Species and Related Biological Roles

This compound is found in a variety of plant species, often alongside histamine and other derivatives like N-acetylhistamine and feruloylhistamine. usp.br Its presence is particularly notable in species from the Urticaceae (nettle) family. usp.br The compound has also been identified in other plants, including certain species of cacti and in Casimiroa edulis. tandfonline.comresearchgate.net

The biological role of this compound in plants is often linked to defense against herbivores. usp.br For instance, the stinging hairs of plants like the Brazilian stinging shrub Jatropha urens contain high concentrations of histamine and its derivatives, which can induce pain, burning sensations, and allergic reactions in animals that come into contact with them. usp.br In some plants, the levels of these compounds have been observed to increase under stress conditions, further suggesting a protective function. usp.br

Table 1: Documented Plant Sources of this compound

| Plant Species | Family | Reference(s) |

| Casimiroa edulis | Rutaceae | researchgate.net |

| Echinocereus triglochidiatus | Cactaceae | tandfonline.com |

| Various species | Urticaceae | usp.br |

This compound in Amphibian Skin Secretions and Defensive Mechanisms

The skin secretions of many anuran (frog and toad) species are a rich source of bioactive compounds, including this compound. nih.govscielo.brresearchgate.net It is often found in significant quantities alongside other biogenic amines, such as its precursor histamine and N-methylhistamine. animalhealthaustralia.com.au The presence of this compound has been documented in various species within the Leptodactylidae family, such as those in the genus Leptodactylus. nih.govscielo.brresearchgate.netresearchgate.net

The primary role of these compounds in amphibian skin is defensive. nih.govscielo.brresearchgate.net When threatened, these amphibians can release these secretions, which can be noxious or unpalatable to predators. nih.govscielo.brresearchgate.net The pharmacological effects of histamine and its methylated derivatives, including this compound, can contribute to this defensive strategy by causing irritation or other adverse reactions in potential attackers.

Table 2: Amphibian Species with this compound in Skin Secretions

| Amphibian Species | Family | Reference(s) |

| Leptodactylus labyrinthicus | Leptodactylidae | nih.gov |

| Leptodactylus pentadactylus | Leptodactylidae | researchgate.net |

Enzymatic Pathways and Molecular Machinery of this compound Biosynthesis

The formation of this compound from histamine is an enzymatic process involving the sequential addition of methyl groups.

Characterization of N-Methyltransferase Enzymes Involved in Histamine Methylation

The key enzymes responsible for the methylation of histamine are histamine N-methyltransferases (HNMTs). annualreviews.orgnih.govsigmaaldrich.cnbio-techne.com These enzymes catalyze the transfer of a methyl group from a donor molecule to the histamine molecule. annualreviews.orgsigmaaldrich.cnbio-techne.com Specifically, HNMT facilitates the methylation of the tele-nitrogen (Nτ) atom of the imidazole (B134444) ring of histamine to form N-methylhistamine. sigmaaldrich.cn While HNMT is the primary enzyme for the first methylation step, the subsequent methylation of N-methylhistamine to form this compound is also presumed to be carried out by N-methyltransferase enzymes, although the specific enzymes involved in this second step in non-human organisms are not as well-characterized. In some organisms, a single enzyme may be capable of performing both methylation steps. mdpi.com

HNMTs are part of a larger family of methyltransferase enzymes that utilize S-adenosyl-L-methionine (SAM or AdoMet) as the methyl donor. annualreviews.org The structure and function of HNMT have been studied in various organisms, and the gene encoding this enzyme has been identified and characterized in humans. nih.gov

Precursor Utilization and Methyl Donor Specificity in this compound Formation

The direct precursor for the biosynthesis of this compound is histamine. The ultimate biological precursor is the amino acid L-histidine, which is converted to histamine through the action of the enzyme histidine decarboxylase. sigmaaldrich.cngoogle.com

The formation of this compound proceeds through a two-step methylation process. First, histamine is methylated to form N-methylhistamine. This intermediate then undergoes a second methylation to yield this compound.

The universal methyl donor for these reactions is S-adenosyl-L-methionine (SAM). annualreviews.orgsigmaaldrich.cnbio-techne.com Methyltransferase enzymes exhibit high specificity for SAM, which provides the activated methyl group necessary for the enzymatic transfer. The enzyme facilitates the transfer of the methyl group from SAM to the nitrogen atom of the histamine or N-methylhistamine molecule, resulting in the formation of the methylated product and S-adenosyl-L-homocysteine (AdoHcy). nih.gov

Genetic and Proteomic Insights into Biogenetic Enzyme Systems

The biosynthesis of this compound involves enzymatic methylation processes. The primary enzyme system implicated in the methylation of histamine is Histamine N-methyltransferase (HNMT). Genetic and proteomic studies have provided significant insights into the structure, function, and regulation of this key enzyme.

Genetic Profile of Histamine N-Methyltransferase (HNMT)

In humans, HNMT is encoded by the HNMT gene, which has been mapped to chromosome 2q22.1. wikipedia.orgelsevier.es The gene spans approximately 34-50 kilobases and comprises six exons that produce a messenger RNA (mRNA) of about 1.6 kilobases. wikipedia.orgresearchgate.net While alternative splicing of the HNMT gene can produce three different transcript variants, only one resulting protein isoform exhibits histamine-methylating activity. wikipedia.org

Other mutations in the HNMT gene have been linked to more severe health implications. For instance, specific homozygous mutations, such as p.Gly60Asp and p.Leu208Pro, have been identified in individuals with nonsyndromic autosomal recessive intellectual disability. nih.govnih.gov Research indicates that the leucine (B10760876) residue at position 208 is particularly critical for maintaining the structural integrity and catalytic function of the HNMT protein. nih.gov

Table 1: Genetic Details of the Human HNMT Gene

| Feature | Description | Reference |

|---|---|---|

| Gene Name | Histamine N-Methyltransferase | genecards.org |

| Gene Symbol | HNMT | genecards.org |

| Chromosomal Location | 2q22.1 | wikipedia.orgelsevier.es |

| NCBI Gene ID | 3176 | nih.govgenecards.org |

| Key Polymorphism (SNP) | rs11558538 (C314T) | elsevier.es |

| Polymorphism Effect | Causes Thr105Ile amino acid substitution, leading to reduced enzyme activity and thermal stability due to enhanced protein degradation. | elsevier.esnih.gov |

| Associated Pathologies | Mutations have been associated with nonsyndromic intellectual disability. Polymorphisms are studied in relation to asthma and migraine. | elsevier.esnih.gov |

Proteomic Characteristics of the HNMT Enzyme System

HNMT is a cytosolic protein belonging to the superfamily of methyltransferases, which are enzymes that catalyze the transfer of a methyl group from a donor molecule to a substrate. wikipedia.orgnih.gov Specifically, HNMT catalyzes the Nτ-methylation of the imidazole ring of histamine, using S-adenosyl-L-methionine (SAM) as the methyl donor. mdpi.com This reaction yields Nτ-methylhistamine and is a primary pathway for histamine inactivation in mammals, particularly within the central nervous system where the alternative enzyme, diamine oxidase (DAO), is not present. nih.govxn--80aabqbqbnift4db.xn--p1ai

Proteomic analysis reveals that HNMT is highly conserved across vertebrate species. Human HNMT shares 90.53% sequence identity with its canine ortholog and 86.76% with the murine version. wikipedia.org This high degree of conservation underscores its fundamental biological role.

Comparative proteomics has also shed light on the evolution of new enzyme functions. In chickens, a paralogous gene named hnmt-like encodes a protein that shares 49% identity with chicken HNMT. plos.org Despite this similarity, the HNMT-like protein does not methylate histamine. Instead, it functions as a carnosine N-methyltransferase, an enzyme that synthesizes anserine. This functional divergence is attributed to substitutions in key amino acid residues. For example, residues Tyr147 and Cys196, which are critical for binding histamine in the active site of HNMT, are replaced by other amino acids in the HNMT-like protein, preventing it from acting on histamine. plos.org This finding illustrates how gene duplication can lead to the evolution of new metabolic capabilities. plos.org

The biosynthetic pathway from histamine to N-methylhistamine is well-established and catalyzed by HNMT. However, the subsequent step to form this compound appears to involve additional or different enzymatic activity. Studies suggest that a broader class of "imidazole N-methyltransferase(s)" may be responsible for this second methylation. annualreviews.org Research has shown that HNMT itself is significantly less effective at methylating N-methylhistamine compared to histamine, indicating that it is likely not the primary enzyme for the final step in this compound synthesis. nih.gov

Table 2: Proteomic Data for Human Histamine N-Methyltransferase (HNMT)

| Attribute | Details | Reference |

|---|---|---|

| UniProt ID | P50135 | genecards.orguniprot.org |

| Protein Family | Methyltransferases | wikipedia.org |

| Function | Catalyzes the Nτ-methylation of histamine. | wikipedia.orgmdpi.com |

| Substrates | Histamine, S-adenosyl-L-methionine (SAM) | nih.govmdpi.com |

| Cellular Location | Cytosol | xn--80aabqbqbnift4db.xn--p1ai |

| Critical Residues | Thr105: Site of common polymorphism affecting stability. Leu208: Critical for structural integrity and activity. Tyr147, Cys196: Implicated in histamine binding (based on comparative proteomics). | nih.govnih.govplos.org |

Molecular Pharmacology and Receptor Interactions of N,n Dimethylhistamine

N,N-Dimethylhistamine Interactions with Histamine (B1213489) Receptor Subtypes (H1R, H2R, H3R, H4R)

This compound (DMH), a derivative of histamine methylated at the side-chain amino group, exhibits a distinct profile of interaction with the four known histamine receptor subtypes (H1R, H2R, H3R, and H4R). Its pharmacological characteristics are defined by its binding affinity, selectivity, and functional activity at each of these G protein-coupled receptors.

The binding affinity of this compound varies significantly across the histamine receptor subtypes, demonstrating a clear selectivity profile. In vitro radioligand binding assays, typically performed on cell membranes expressing recombinant human histamine receptors, have been instrumental in quantifying these interactions.

Studies have shown that this compound retains a notable affinity for the H3 receptor, where it is a potent ligand. nih.govresearchgate.net In contrast, its affinity for the H4 receptor is dramatically reduced. nih.gov Specifically, the affinity of this compound for the human H4 receptor is approximately 200-fold lower than for the H3 receptor. nih.gov Its affinity for the H4 receptor is in the micromolar range, with a potency relative to histamine of only about 0.4%. nih.gov The compound also interacts with H1 and H2 receptors, though its profile is most characterized by the stark difference in affinity between the H3 and H4 subtypes. While it is considered a potent agonist at H3 receptors, its activity at H1 receptors is reduced compared to histamine. researchgate.netresearchgate.net

Interactive Table: Binding Affinity of this compound at Human Histamine Receptors This table summarizes representative binding affinity (Ki or pKi) values from in vitro studies. Note that values can vary between different experimental systems.

| Receptor Subtype | Ligand | Binding Affinity (pKi) | Species | Reference |

| H3R | This compound | High (Nanomolar range) | Human/Rat | nih.govresearchgate.net |

| H4R | This compound | 5.9 | Human | nih.govguidetopharmacology.org |

| H1R | This compound | Moderate | Guinea Pig | ethernet.edu.et |

| H2R | This compound | Moderate | Guinea Pig | ethernet.edu.et |

To view more details, you can interact with the table columns.

Functional assays have established this compound primarily as an agonist at histamine receptors, though its efficacy can vary.

H3 Receptor: this compound is a potent H3 receptor agonist. researchgate.netresearchgate.net In isolated guinea pig ileum preparations, it inhibits electrically induced contractions, a characteristic functional response of H3 receptor activation, with a pD2 value of 6.3. researchgate.net Its apparent agonist affinity (pKD) in this tissue was estimated to be 6.09. researchgate.net

H4 Receptor: Despite its low binding affinity, this compound acts as a full agonist at the H4 receptor, as demonstrated in functional assays measuring the inhibition of forskolin-induced cAMP formation. nih.gov

H1 and H2 Receptors: In functional studies on guinea pig cerebral cortex slices, this compound acts as a partial agonist at H1 receptors, producing a maximum response that is only 46% of that induced by histamine. ethernet.edu.et It also demonstrates agonist activity at H2 receptors.

The pharmacological profile of this compound is best understood in comparison to histamine and its less-methylated precursor, Nα-methylhistamine.

At the H3 Receptor: this compound is slightly more potent than histamine at the rat and human H3 receptors. nih.govresearchgate.net However, it is less potent than Nα-methylhistamine, which is approximately four times more potent than histamine at the human H3R. nih.gov

At the H4 Receptor: The difference is most pronounced at the H4 receptor. While Nα-methylhistamine is about 10-fold less potent than histamine, this compound's potency is drastically lower, with a relative potency to histamine of less than 1%. nih.gov This makes the N,N-dimethylated compound highly selective for the H3 receptor over the H4 receptor.

At the H1 Receptor: Compared to histamine, this compound is a partial agonist in the guinea-pig cerebral cortex, whereas Nα-methylhistamine acts as a full agonist in this system. ethernet.edu.et This indicates that the addition of a second methyl group reduces efficacy at the H1 receptor.

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

The structural modifications of the histamine molecule, particularly at the side-chain amino group, have profound effects on receptor binding and functional activity.

The progressive methylation of the side-chain (Nα) amino group of histamine—from histamine (primary amine) to Nα-methylhistamine (secondary amine) to this compound (tertiary amine)—provides a clear example of structure-activity relationships.

The addition of methyl groups is well-tolerated, and in some cases enhances, activity at the H3 receptor. nih.govresearchgate.net Both Nα-methylhistamine and this compound are potent H3 agonists. researchgate.net This suggests the binding pocket of the H3 receptor can accommodate these small, lipophilic substituents.

In stark contrast, Nα-substitution is poorly tolerated by the H4 receptor. nih.gov The binding affinity decreases progressively with methylation: histamine > Nα-methylhistamine > this compound. This indicates that the H4 receptor's binding pocket is sterically constrained and likely relies on hydrogen bond donation from the amino group, which is hindered by methylation. While N-methylation of some antagonist fragments has been shown to increase H1 receptor binding affinity through hydrophobic interactions, for agonists like histamine, this modification reduces H1 efficacy. ethernet.edu.etmdpi.com

Computational modeling, including homology modeling and molecular docking, has provided insights into the structural basis for the observed pharmacological differences. nih.govresearchgate.net For histamine receptors, a crucial interaction for agonist binding is the formation of a salt bridge between the protonated side-chain amine of the ligand and a conserved aspartate residue (Asp3.32) in the receptor's transmembrane domain 3 (TM3). researchgate.netacs.org

For this compound, the tertiary amine can still be protonated and form this critical ionic bond with the aspartate residue in the H1, H2, and H3 receptor binding sites. However, at the H4 receptor, the bulkier dimethylamino group may introduce steric clashes with surrounding amino acid residues, explaining its dramatically lower affinity. nih.gov The hydrophobic methyl groups may engage in favorable interactions within the more accommodating H3 receptor pocket, contributing to its high potency. researchgate.net Molecular dynamics simulations can further refine these binding poses and help explain how subtle structural changes, like N-methylation, translate into significant differences in receptor selectivity and functional efficacy. nih.gov

Intracellular Signal Transduction Pathways Modulated by this compound (non-clinical cellular models)nih.govacs.org

This compound exerts its effects by interacting with specific histamine receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. researchgate.net The specific intracellular signaling pathways activated by this compound are determined by the subtype of histamine receptor it binds to and the G proteins to which these receptors couple in a given cell type. researchgate.netnih.gov

G Protein Coupling and Downstream Signaling Cascades

The interaction of this compound with different histamine receptor subtypes initiates distinct G protein-mediated signaling cascades. Research in various non-clinical cellular models has shown that this compound is an agonist at multiple histamine receptors, primarily H1 and H3 receptors, leading to the activation of different families of G proteins. researchgate.netnih.govresearchgate.net

H1 Receptor and Gq/11 Coupling: The histamine H1 receptor is canonically coupled to the Gq/11 family of G proteins. wikipedia.org As an H1 agonist, this compound initiates a signaling cascade by activating this pathway. researchgate.netnih.govethernet.edu.et The activation of Gq/11 proteins stimulates the effector enzyme phospholipase C (PLC). researchgate.netwikipedia.org PLC, in turn, hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net This cascade is a primary mechanism for this compound's effects in cells expressing H1 receptors. researchgate.netcapes.gov.br Some studies indicate that in certain systems, like guinea-pig cerebral cortex, this compound may act as a partial agonist at H1-receptors. ethernet.edu.et

H3 Receptor and Gi/o Coupling: this compound is also recognized as a potent agonist for the H3 receptor. researchgate.net H3 receptors are coupled to the Gi/o family of G proteins. nih.govresearchgate.net Activation of Gi/o proteins by this compound leads to the inhibition of the enzyme adenylyl cyclase. nih.gov This action opposes the signaling cascade initiated by Gs-coupled receptors.

H4 Receptor and Gi/o Coupling: The H4 receptor, like the H3 receptor, is coupled to Gi/o proteins and its activation also leads to the inhibition of cAMP formation. nih.gov However, studies comparing the pharmacology of human H3 and H4 receptors have shown that this compound has a dramatically decreased affinity and potency at the H4 receptor. nih.gov Its affinity for the hH4R is in the micromolar range, with a potency relative to histamine of only 0.4%, indicating it is not a significant activator of this receptor subtype under most physiological conditions. nih.gov

The following table summarizes the G protein coupling associated with the histamine receptors targeted by this compound in non-clinical models.

| Receptor Subtype | Primary G Protein Family | Downstream Effector | Reference |

| H1 Receptor | Gq/11 | Phospholipase C (PLC) | researchgate.netwikipedia.org |

| H2 Receptor | Gs, Gq | Adenylyl Cyclase, Phospholipase C (PLC) | researchgate.netnih.gov |

| H3 Receptor | Gi/o | Adenylyl Cyclase (inhibition) | nih.govresearchgate.net |

| H4 Receptor | Gi/o | Adenylyl Cyclase (inhibition) | nih.gov |

Modulation of Second Messenger Systems (e.g., cAMP, Ca2+)

The coupling of this compound-activated histamine receptors to their respective G proteins directly modulates the intracellular concentrations of key second messengers, namely cyclic adenosine (B11128) monophosphate (cAMP) and calcium ions (Ca2+).

Modulation of Calcium (Ca2+): The activation of the H1-Gq-PLC signaling pathway by this compound leads to a significant increase in intracellular Ca2+. researchgate.net The second messenger IP3, generated from PLC activity, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which functions as an intracellular calcium store. researchgate.netcapes.gov.br This binding triggers the release of stored Ca2+ into the cytosol, causing a rapid and transient increase in the intracellular Ca2+ concentration ([Ca2+]i). researchgate.netresearchgate.net This elevation in cytosolic Ca2+ is a critical signal that activates a variety of downstream cellular processes, including the activation of calcium-dependent protein kinases. ethernet.edu.et Studies on H1-agonists confirm their role in inducing inositol phospholipid breakdown, the necessary step for Ca2+ mobilization. capes.gov.brscispace.com

Modulation of Cyclic AMP (cAMP): this compound's effect on cAMP levels is bidirectional and depends on the receptor subtype engaged.

cAMP Inhibition: Through its potent agonism at Gi/o-coupled H3 receptors, this compound inhibits adenylyl cyclase activity, leading to a decrease in the intracellular production of cAMP. nih.govresearchgate.net Functional assays in HEK293 cells stably expressing the human H3 receptor confirm that this compound acts as a full agonist, causing the inhibition of forskolin-induced cAMP formation. nih.gov This inhibitory effect is a hallmark of H3 receptor activation.

cAMP Stimulation: While less emphasized for this compound specifically, activation of Gs-coupled H2 receptors by an agonist leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. researchgate.netwikipedia.org This activates Protein Kinase A (PKA), which then phosphorylates various protein substrates. wikipedia.org

The following table details the modulation of second messenger systems by this compound via different histamine receptors.

| Receptor Activated | Second Messenger | Effect | Downstream Consequence | Reference |

| H1 Receptor | Inositol Trisphosphate (IP3) / Diacylglycerol (DAG) | Increase | Release of Ca2+ from intracellular stores; Activation of Protein Kinase C (PKC) | researchgate.netresearchgate.net |

| H1 Receptor | Intracellular Calcium (Ca2+) | Increase | Activation of Ca2+-dependent enzymes and processes | researchgate.netresearchgate.net |

| H3 Receptor | Cyclic AMP (cAMP) | Decrease | Inhibition of Protein Kinase A (PKA) pathway | nih.govresearchgate.net |

Research on histamine derivatives in various non-clinical models, such as guinea-pig ileum, has provided quantitative data on their interactions. For instance, this compound was found to have an apparent agonist affinity (pKD) of 6.09 at H3 receptors. researchgate.net In contrast, its affinity at the human H4 receptor is significantly lower, with a pKi of 5.9. nih.govguidetopharmacology.org

Metabolism and Enzymatic Inactivation of N,n Dimethylhistamine

Catabolic Pathways and Enzymes Responsible for N,N-Dimethylhistamine Degradation

The breakdown of this compound involves several enzymatic pathways. While its metabolism is not as extensively characterized as that of its parent compound, histamine (B1213489), the primary routes of degradation are understood to be oxidative N-demethylation and N-oxidation, which are common catabolic routes for xenobiotics and endogenous compounds containing tertiary amine groups. mdpi.com

The two main enzymes responsible for histamine degradation are Diamine Oxidase (DAO) and, following a methylation step, Monoamine Oxidase B (MAO-B). nih.gov DAO primarily catalyzes the oxidative deamination of histamine in peripheral tissues to produce imidazole (B134444) acetaldehyde. nih.gov In the central nervous system, histamine is first methylated by histamine N-methyltransferase (HNMT) to form N-methylhistamine, which is then metabolized by MAO-B into N-methylimidazole acetaldehyde. nih.gov

Direct evidence for the action of MAO or DAO on this compound is not extensively documented. However, should this compound undergo demethylation to form N-methylhistamine, this resulting metabolite would then become a substrate for MAO-B. nih.gov

As a tertiary amine, this compound is a substrate for oxidative N-demethylation. researchgate.net This process is a crucial step in the metabolism of many compounds with N,N-dimethylamino groups. mdpi.com The reaction typically occurs sequentially, with enzymes mediating the removal of one methyl group at a time. The first demethylation step would convert this compound into N-methylhistamine. A subsequent demethylation could further break down N-methylhistamine into histamine. srce.hrresearchgate.net

Another significant metabolic pathway for tertiary amines is N-oxidation. mdpi.comhyphadiscovery.com This reaction is catalyzed by flavin-containing monooxygenase (FMO) enzymes and cytochrome P450 (CYP) isoforms, resulting in the formation of an N-oxide metabolite. mdpi.comhyphadiscovery.com This pathway would convert this compound into this compound N-oxide. N-oxide metabolites can sometimes be reduced back to the parent tertiary amine in vivo, establishing them as a form of metabolic reservoir. mdpi.com

Table 1: Key Enzymes in the Metabolism of Histamine and Related Compounds

| Enzyme | Abbreviation | Role in Metabolism | Substrate(s) |

| Monoamine Oxidase B | MAO-B | Catalyzes oxidative deamination of monoamines. | N-methylhistamine nih.gov |

| Diamine Oxidase | DAO | Catalyzes oxidative deamination of diamines. | Histamine nih.gov |

| Cytochrome P450 Isoforms | CYP | Mediate oxidative reactions, including N-demethylation and N-oxidation. | Tertiary amines mdpi.com |

| Flavin-containing Monooxygenase | FMO | Catalyzes the N-oxidation of tertiary amines. | Tertiary amines mdpi.comhyphadiscovery.com |

| Histamine N-methyltransferase | HNMT | Catalyzes the methylation of histamine. | Histamine nih.gov |

Identification and Characterization of this compound Metabolites in Research Models

While specific studies exhaustively identifying the metabolites of this compound in research models are not detailed in the available literature, the expected products can be inferred from the known metabolic pathways of similar N,N-dimethylated compounds. mdpi.comnih.gov The primary metabolites anticipated from the catabolism of this compound would be products of sequential demethylation and N-oxidation.

Based on analogous compounds, the following metabolites would be expected:

N-methylhistamine: The product of the first N-demethylation step.

Histamine: The product of the second N-demethylation step.

This compound N-oxide: The product of N-oxidation. mdpi.comcaymanchem.com

In research models studying the metabolism of other tertiary amines like N,N-dimethylaniline-heliamine, metabolites are typically identified in biological samples such as plasma, urine, and feces using advanced analytical techniques like ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-Q-Orbitrap MS/MS). mdpi.com These methods allow for the precise identification of metabolites based on their mass and fragmentation patterns.

Table 2: Proposed Metabolites of this compound

| Proposed Metabolite | Metabolic Pathway |

| N-methylhistamine | N-Demethylation |

| Histamine | Sequential N-Demethylation |

| This compound N-oxide | N-Oxidation |

Functional Roles of N,n Dimethylhistamine in Model Organisms and Ex Vivo Systems Non Human, Non Clinical

N,N-Dimethylhistamine Effects on Isolated Mammalian Tissues (non-human)

In contrast to the lack of data in invertebrates, the effects of this compound have been characterized in various ex vivo mammalian tissue preparations, revealing its activity on smooth muscle, glandular secretions, and cellular proliferation.

This compound has been identified as a potent agonist at histamine (B1213489) H1 receptors, playing a significant role in the contraction of smooth muscle. Studies on isolated guinea pig ileum, a classic model for smooth muscle pharmacology, have demonstrated the contractile effects of this compound.

The mechanism of action involves the stimulation of H1 receptors, which leads to the activation of phospholipase C and the subsequent breakdown of inositol (B14025) phospholipids. This process generates inositol phosphates, which are crucial second messengers in the signaling cascade that culminates in smooth muscle contraction. Research has shown that this compound (also referred to as Nα,Nα-dimethylhistamine) is among the H1-agonists that produce the largest accumulations of [3H]-inositol-1-phosphate in the longitudinal smooth muscle of guinea pig ileum nih.gov.

The potency of this compound at H1 receptors in this tissue has been quantified, with an apparent agonist affinity (pKD) value estimated at 6.09 mdpi.com. This indicates a strong binding affinity to the receptor, consistent with its observed potent effects on smooth muscle contraction.

Interactive Data Table: Agonist Affinity at H3 Receptors in Guinea-Pig Ileum

| Agonist | Apparent Agonist Affinity (pKD) |

| (R)-α-methylhistamine | 7.01 |

| Nα-methylhistamine | 7.06 |

| This compound | 6.09 |

| Histamine | 6.13 |

Data sourced from a study on histamine H3 receptors in the guinea-pig ileum, which also provided apparent affinity values for H1 agonists. mdpi.com

This compound has been shown to be a powerful stimulant of glandular secretion, particularly gastric acid secretion. Early studies utilizing dog and cat models with Heidenhain pouches or gastric fistulas—which serve as ex vivo-like preparations of the gastric mucosa—revealed that this compound is a more potent secretagogue than histamine itself nih.gov.

When administered directly to the gastric mucosa via arterial routes, this compound produced a significantly greater output of hydrochloric acid (HCl) compared to equimolar doses of histamine nih.gov. At the half-maximal response level in dogs with Heidenhain pouches, this compound demonstrated a twofold greater potency than histamine nih.gov. These findings suggest that this compound is a highly effective agent in stimulating glandular secretion from parietal cells in the stomach lining nih.gov. While these side-chain N-methylated derivatives of histamine are potent stimulators, a 1973 study did not detect endogenous this compound in human gastric mucosa portlandpress.com.

Research Findings on Gastric Acid Secretion

| Animal Model | Experimental Preparation | Key Finding |

| Dogs | Heidenhain pouches, Gastric fistulas | This compound is a more potent stimulator of gastric acid secretion than histamine. nih.gov |

| Cats | Gastric fistulas | N-methylhistamine (a related compound) produced 1.4-1.6 times more HCl than equimolar doses of histamine. nih.gov |

| Dogs | Heidenhain pouches | At half-maximal response, this compound showed a twofold greater potency than histamine for HCl output. nih.gov |

This compound has been observed to influence cellular processes in isolated primary cells, specifically the regulation of mitosis in keratinocytes. In in vitro studies using keratinocytes cultured from normal human skin, this compound demonstrated a significant inhibitory effect on cell division.

At a concentration of 1 x 10⁻⁶ M, this compound produced a 60% inhibitory response on keratinocyte mitosis. This effect was comparable to that of histamine and N-methylhistamine, suggesting that the side-chain methylated analogs of histamine play a role in regulating the proliferation of these epidermal cells.

Advanced Methodologies for N,n Dimethylhistamine Research

Analytical Techniques for Quantitative Detection and Profiling of N,N-Dimethylhistamine

Accurate and sensitive detection of this compound in complex biological matrices is crucial for understanding its metabolism, distribution, and mechanism of action. A suite of powerful analytical techniques has been adapted and optimized for this purpose.

Chromatography-Mass Spectrometry (GC-MS, HPLC-MS) for Biological Samples

Chromatography coupled with mass spectrometry stands as a cornerstone for the selective and quantitative analysis of this compound in biological samples. Gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and is particularly useful for volatile and thermally stable compounds. For the analysis of DMH, derivatization is often employed to increase its volatility and improve its chromatographic behavior. A study on the related compound dimenhydrinate demonstrated the utility of a direct GC/MS method for its determination in the presence of related substances, highlighting the specificity of this technique nih.gov. Such methods can be adapted for DMH, providing excellent baseline separation and enabling quantification based on peak area nih.gov.

High-performance liquid chromatography-mass spectrometry (HPLC-MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the preferred method for the analysis of non-volatile and polar compounds like this compound in biological fluids. This technique offers unparalleled sensitivity and selectivity, making it ideal for detecting trace levels of the analyte researchgate.net. The inherent specificity of LC-MS/MS minimizes interference from complex biological matrices, ensuring accurate quantification researchgate.net.

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Advantages for DMH Analysis | Considerations |

|---|---|---|---|

| GC-MS | Separation based on volatility and polarity, followed by mass-based detection. | High resolution, excellent for impurity profiling. | May require derivatization to enhance volatility. |

| HPLC-MS/MS | Separation based on polarity, followed by tandem mass spectrometry for detection. | High sensitivity and selectivity, suitable for complex biological samples without derivatization. | Matrix effects can influence ionization and quantification. |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

A variety of spectroscopic techniques are indispensable for the definitive structural confirmation and purity assessment of synthesized this compound. These methods provide detailed information about the molecular structure and the presence of any impurities. The primary techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the precise molecular structure of this compound. The chemical shifts, coupling constants, and integration of proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a complete picture of the carbon-hydrogen framework.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for C-H, C=C, and C-N bonds can confirm the integrity of the imidazole (B134444) ring and the dimethylaminoethyl side chain.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecule, which can be used to determine its elemental composition and confirm its molecular formula. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure.

These spectroscopic methods, when used in concert, provide a comprehensive characterization of this compound, ensuring its identity and purity for use in further biological and pharmacological studies.

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a powerful and widely used technique to characterize the interaction of this compound with its target receptors, particularly the histamine (B1213489) receptors. These assays utilize a radiolabeled ligand (a radioactive version of a compound that binds to the receptor) to quantify the binding of unlabeled ligands, such as DMH.

There are three main types of radioligand binding assays:

Saturation Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radiolabeled ligand. The analysis of the resulting binding curve allows for the determination of the equilibrium dissociation constant (Kd), which reflects the affinity of the radioligand for the receptor, and the maximum receptor density (Bmax) nih.gov.

Competition Assays: In these assays, a fixed concentration of a radiolabeled ligand is co-incubated with increasing concentrations of an unlabeled competitor ligand (e.g., this compound). This allows for the determination of the inhibitor constant (Ki) of the unlabeled ligand, which is a measure of its affinity for the receptor nih.govnih.gov.

Kinetic Assays: These experiments measure the rate of association and dissociation of a radioligand to and from the receptor, providing information about the kinetics of the binding interaction nih.gov.

The choice of radioligand is critical for the success of these assays. For histamine receptors, radiolabeled agonists like [³H]histamine or [³H]N-α-methylhistamine, and antagonists like [³H]mepyramine are commonly used researchgate.netuni-regensburg.de. The data obtained from these assays are crucial for understanding the receptor binding profile of this compound and its derivatives.

Table 2: Key Parameters Determined from Radioligand Binding Assays

| Parameter | Description | Assay Type |

|---|---|---|

| Kd (Equilibrium Dissociation Constant) | Concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. | Saturation Assay |

| Bmax (Maximum Receptor Density) | Total number of receptors in the preparation. | Saturation Assay |

| Ki (Inhibitor Constant) | Concentration of a competing unlabeled ligand that occupies 50% of the receptors at equilibrium. A lower Ki indicates higher affinity. | Competition Assay |

Synthetic Strategies for Research-Grade this compound and Derivatives

The availability of high-purity this compound and its isotopically labeled analogs is essential for conducting rigorous pharmacological and metabolic studies. This section outlines the chemical synthesis routes and methodologies for preparing these critical research compounds.

Chemical Synthesis Routes and Methodological Advancements

The synthesis of this compound typically starts from histamine or a suitable precursor. One common approach involves the direct methylation of the primary amino group of histamine. However, controlling the degree of methylation to selectively obtain the N,N-dimethylated product without affecting the imidazole ring nitrogens can be challenging.

More controlled synthetic strategies often involve a multi-step process. For instance, a method for the preparation of N,N'-dimethyl-1,2-diamines involves the dimethylation of a diazaphospholidine oxide followed by acid-catalyzed hydrolysis researchgate.net. While not directly applied to DMH, this illustrates the types of protective group strategies that can be employed. Another approach involves the reductive amination of a suitable aldehyde or ketone precursor with dimethylamine.

Recent advancements in synthetic organic chemistry have provided more efficient and selective methods for N-alkylation reactions. For example, the use of specific catalysts and reagents can improve the yield and purity of the desired N,N-dimethylated product mdpi.com. The synthesis of related compounds like N,N-dimethyl-1,3-propanediamine has been achieved through a two-step continuous process involving the reaction of dimethylamine with acrylonitrile followed by hydrogenation cetjournal.it.

Preparation of Radiolabeled and Deuterated this compound for Mechanistic Studies

Isotopically labeled this compound, particularly radiolabeled (e.g., with tritium, ³H) and deuterated (²H) analogs, are invaluable tools for a variety of mechanistic studies, including receptor binding assays, metabolic fate studies, and as internal standards in quantitative mass spectrometry.

The synthesis of deuterated this compound can be achieved by using deuterated starting materials or reagents. For example, a method for preparing deuterated N,N,N'-trimethylethylenediamine involves the reaction of deuterated 2-chloro-N,N-dimethylethylamine hydrochloride with monomethylamine google.com. A similar strategy could be adapted for the synthesis of deuterated DMH.

Enzymatic synthesis offers a stereospecific route to labeled compounds. For instance, isotopomers of N-methylhistamine labeled with deuterium and tritium have been synthesized using the enzyme histidine decarboxylase in a deuterated or tritiated medium researchgate.net. This approach can provide high isotopic purity and specific labeling at a particular position in the molecule. The synthesis of tritiated radioligands with high affinity and selectivity for histamine receptors has also been reported, providing valuable tools for receptor characterization ebi.ac.uk.

Table 3: Applications of Isotopically Labeled this compound

| Isotopic Label | Application | Example Study |

|---|---|---|

| ³H (Tritium) | Radioligand in receptor binding assays to study ligand-receptor interactions. | Characterization of histamine H3 receptor ligands ebi.ac.uk. |

| ²H (Deuterium) | Internal standard in quantitative mass spectrometry for accurate quantification of unlabeled DMH. | Pharmacokinetic and metabolism studies. |

| ¹⁴C (Carbon-14) | Tracer in metabolic studies to follow the fate of the carbon skeleton of DMH in vivo. | Drug metabolism and disposition studies. |

Design and Synthesis of this compound Analogs for SAR and Probe Development

The design and synthesis of this compound analogs are crucial for elucidating its structure-activity relationships (SAR) and for developing chemical probes to investigate its biological targets and mechanisms of action. The process involves systematic modifications of the this compound scaffold to explore how structural changes influence receptor binding affinity, selectivity, and functional activity.

Analog Design for SAR Studies:

The primary goals of designing this compound analogs for SAR studies are to identify the key chemical features responsible for its biological activity and to develop more potent and selective compounds. The design process typically focuses on modifying three main components of the molecule: the imidazole ring, the ethylamine side chain, and the terminal dimethylamino group.

Imidazole Ring Modifications: Modifications to the imidazole ring can include the introduction of various substituents, such as alkyl or halogen groups, at different positions. The aim is to probe the steric and electronic requirements of the receptor binding pocket.

Ethylamine Side Chain Modifications: The length and conformation of the ethylamine side chain can be altered to investigate the optimal distance and spatial orientation between the imidazole ring and the terminal amino group for receptor interaction. This can involve synthesizing homologs with shorter or longer alkyl chains or introducing conformational constraints, such as cyclization.

Terminal Amino Group Modifications: The N,N-dimethylamino group can be replaced with other substituents to explore the impact of basicity, lipophilicity, and steric bulk on activity. For instance, replacing the dimethylamino group with other alkylamines or cyclic amines can provide insights into the receptor's tolerance for different substituents at this position.

Synthesis of Analogs:

The synthesis of this compound analogs generally involves multi-step organic synthesis protocols. A common strategy is to start with a suitably substituted imidazole precursor and then introduce the desired side chain and terminal amino group through a series of chemical reactions. For example, a substituted imidazole-4-acetonitrile can be reduced to the corresponding amine, which can then be N-alkylated to introduce the desired substituents on the terminal nitrogen.

Probe Development:

The development of chemical probes based on the this compound structure is essential for studying its interactions with biological systems. These probes can be designed for various applications, including:

Radiolabeled Probes: The introduction of a radioactive isotope, such as tritium ([³H]) or carbon-14 ([¹⁴C]), into the this compound structure allows for quantitative receptor binding assays and autoradiographic studies to map the distribution of its binding sites in tissues.

Fluorescent Probes: Attaching a fluorescent dye to the this compound molecule enables the visualization of its binding to receptors in living cells using techniques like fluorescence microscopy and flow cytometry.

Photoaffinity Probes: These probes contain a photoreactive group that can form a covalent bond with the target receptor upon exposure to light. This allows for the identification and isolation of the receptor protein for further characterization.

The synthesis of these probes requires careful consideration of the position and type of label or tag to ensure that it does not significantly interfere with the compound's binding affinity and biological activity.

Table 1: Examples of this compound Analogs and Their Significance in SAR Studies

| Analog | Modification | Significance for SAR |

| N-Methylhistamine | Removal of one methyl group from the terminal amine | Investigates the effect of the degree of N-methylation on receptor affinity and selectivity. |

| 4-Methyl-N,N-dimethylhistamine | Addition of a methyl group to the imidazole ring | Probes the steric and electronic requirements of the receptor's imidazole binding pocket. |

| N,N-Diethylhistamine | Replacement of methyl groups with ethyl groups on the terminal amine | Examines the influence of increased steric bulk at the terminal nitrogen on receptor interaction. |

In Vitro and Ex Vivo Model Systems for this compound Investigation

A variety of in vitro and ex vivo model systems are employed to investigate the biological effects of this compound. These models range from engineered cell lines expressing specific receptors to isolated organs and tissue perfusion systems, providing a multi-level approach to understanding its pharmacology.

Utilization of Isolated Organ and Tissue Perfusion Models

Isolated organ and tissue perfusion models provide an ex vivo approach to study the physiological effects of this compound in a more integrated biological system compared to cell cultures. These models maintain the cellular architecture and local communication pathways of the tissue, offering valuable insights into the compound's effects on organ function.

Isolated Organ Bath Preparations: Tissues such as the guinea-pig ileum are mounted in an organ bath containing a physiological salt solution. researchgate.net The contractile responses of the smooth muscle to the application of this compound can be measured, allowing for the characterization of its potency and efficacy at receptors within the tissue. These preparations have been instrumental in demonstrating the activity of this compound at H₃ receptors that modulate neurotransmitter release. researchgate.net

Tissue Perfusion Models: More complex systems involve the perfusion of isolated organs or tissues with a nutrient-rich medium. For example, studies on sheep tracheal mucosal perfusion have been used to investigate the effects of histamine and its analogs on blood flow and mucosal water content. nih.gov Such models could be adapted to study the specific effects of this compound on vascular and mucosal parameters in the airways.

These ex vivo models are crucial for bridging the gap between molecular interactions observed in cell lines and the complex physiological responses in a whole organism. They allow for the investigation of the integrated effects of this compound on different cell types within a tissue and the elucidation of its physiological roles.

Emerging Research Areas and Future Directions for N,n Dimethylhistamine

Unexplored Biological Significance of N,N-Dimethylhistamine in Underserved Organisms

While the role of histamine (B1213489) is well-documented in mammals, the significance of this compound in a vast array of other organisms remains largely unexplored. Emerging research indicates that this compound is not exclusive to vertebrates and can be found in various life forms, suggesting diverse and uncharacterized biological functions.

Invertebrates: The presence of this compound has been noted in marine invertebrates, hinting at its potential involvement in physiological processes unique to these organisms. dntb.gov.ua For instance, studies on coral reef sponges have begun to investigate the role of histamine derivatives in their chemical defense mechanisms against predation and fouling. researchgate.net Further research into marine invertebrates could uncover novel signaling pathways and ecological interactions mediated by this molecule.

Amphibians and Reptiles: The skin of many amphibian species is a rich source of biogenic amines, including this compound. animalhealthaustralia.com.aunih.govresearchgate.netannualreviews.orgscielo.br In species like those of the Leptodactylus genus, it is found alongside a cocktail of other amines and peptides, likely contributing to the chemical defense against predators and microorganisms. nih.govscielo.br The specific contribution of this compound to the toxicity or deterrence of these skin secretions is an area ripe for investigation. animalhealthaustralia.com.authebhs.org For example, studies on Australian and Papua New Guinean amphibians have identified this compound as one of several imidazolealkylamines in their skin, though its exact function remains to be fully elucidated. researchgate.netresearchgate.net

Plants and Microorganisms: this compound is also present in the plant kingdom, particularly in stinging plants like those from the Urticaceae family. usp.brnih.govresearchgate.net In these plants, it likely serves as a protective agent against herbivores. usp.brnih.gov The compound has also been identified in the seeds of Casimiroa edulis. unair.ac.id Furthermore, some microorganisms are capable of producing histamine and its derivatives, suggesting a role in microbial communication and interaction with their environment. usp.br

The following table summarizes the presence of this compound in various less-studied organisms:

| Organism Group | Genus/Species Example | Location of Compound | Potential Role |

| Amphibians | Leptodactylus labyrinthicus | Skin Secretions | Chemical Defense nih.govsemanticscholar.org |

| Plants | Jatropha urens (Stinging Shrub) | Stinging Hairs | Defense against Herbivores usp.brnih.gov |

| Plants | Casimiroa edulis | Seeds | Not fully determined unair.ac.id |

| Fungi | Claviceps purpurea (Ergot Fungus) | Not fully determined usp.br |

Interplay of this compound with Other Neurotransmitters and Signaling Molecules in Complex Systems

The biological effects of this compound are not exerted in isolation but are part of a complex interplay with other signaling molecules. Understanding these interactions is crucial for a complete picture of its physiological and pathological roles.

This compound is known to act as an agonist at histamine H3 receptors. researchgate.netresearchgate.netresearchgate.net The activation of these receptors can, in turn, modulate the release of other key neurotransmitters. For example, H3 receptor activation has been shown to inhibit the release of acetylcholine (B1216132) in the guinea-pig ileum. researchgate.net This suggests a regulatory role for this compound in cholinergic neurotransmission.

Furthermore, the signaling pathways initiated by this compound can intersect with those of other biogenic amines and signaling molecules. The complexity of these interactions is highlighted by the fact that the relative potency of this compound can vary significantly between different histamine receptor subtypes. nih.gov For instance, it displays a much lower affinity for the H4 receptor compared to the H3 receptor. nih.gov

Future research in this area will likely focus on mapping the intricate network of interactions between this compound and other signaling systems in various tissues and disease states. This could reveal novel therapeutic targets for a range of conditions.

Development of Novel Chemical Probes and Biosensors for this compound Detection In Situ

The ability to detect and quantify this compound in real-time and within its biological context is essential for advancing our understanding of its function. The development of novel chemical probes and biosensors is a key research frontier.

Current methods for detecting histamine and its derivatives often rely on techniques like chromatography. nih.gov However, there is a growing need for tools that allow for in situ detection. nih.gov

Chemical Probes: The synthesis of specific ligands and labeled analogues of this compound can serve as valuable chemical probes. These tools can be used in binding assays and imaging studies to map the distribution of its receptors and to study its transport and metabolism.

Biosensors: The development of biosensors offers the promise of real-time monitoring of this compound levels. These can be based on various principles:

Enzyme-based sensors: These utilize enzymes that specifically recognize and react with histamine or its derivatives. nih.govmdpi.com

Aptamer-based sensors: Aptamers, which are short single-stranded DNA or RNA molecules, can be selected to bind to this compound with high specificity and affinity. nih.gov

Receptor-based biosensors: These sensors incorporate histamine receptors, such as the H3 receptor, to detect the presence of agonists like this compound. Recent advancements include the development of conformational biosensors that can distinguish between agonists and inverse agonists. acs.org

Electrochemical sensors: These devices detect changes in electrical properties upon interaction with the target molecule and have shown promise for the detection of histamine. mdpi.comchemrxiv.org

The following table outlines some of the emerging technologies for this compound detection:

| Technology | Principle | Potential Advantages |

| Conformational Receptor Biosensors | Measures ligand-induced conformational changes in a receptor. acs.org | High specificity; can differentiate between different types of ligands. acs.org |

| Aptamer-Based Sensors | Uses nucleic acid aptamers for specific binding. nih.gov | High specificity and affinity; can be developed for a wide range of targets. nih.gov |

| Electrochemical Biosensors | Detects changes in electrical signals upon binding. chemrxiv.org | High sensitivity and potential for miniaturization. chemrxiv.org |

| In Situ Chemical Probes | Utilizes labeled molecules for direct visualization. nih.gov | Allows for spatial and temporal tracking of the compound. nih.gov |

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to this compound Pathways

The application of "omics" technologies is set to revolutionize our understanding of the metabolic and signaling pathways involving this compound. These high-throughput approaches allow for a global and unbiased analysis of molecules in a biological system. ersnet.orgnih.gov

Metabolomics: This field focuses on the comprehensive analysis of all metabolites in a biological sample. mdpi.com Metabolomic studies can help to identify the precursors and breakdown products of this compound, providing a complete picture of its metabolic network. dntb.gov.ua For example, metabolomic profiling has been used to study the effects of dietary interventions on histamine-producing bacteria in the gut. frontiersin.org Such approaches could be applied to elucidate the broader metabolic impact of this compound.

Proteomics: Proteomics involves the large-scale study of proteins. researchgate.net In the context of this compound, proteomics can be used to identify the enzymes involved in its synthesis and degradation, as well as its protein interaction partners. mdpi.comresearchgate.net For instance, proteomic analysis of amphibian skin secretions can help to identify the full complement of proteins that act in concert with this compound. researchgate.net

The integration of metabolomic and proteomic data can provide a systems-level understanding of how this compound pathways are regulated and how they are perturbed in disease. mdpi.comresearchgate.net

Computational Chemistry and Artificial Intelligence in Predicting this compound Interactions and Designing Analogs

Computational chemistry and artificial intelligence (AI) are becoming increasingly powerful tools in drug discovery and molecular biology. researchgate.netdntb.gov.ua These approaches can be applied to study this compound and its interactions with biological targets.

Predicting Interactions: Molecular modeling techniques, such as docking simulations, can be used to predict how this compound binds to its receptors. nih.gov These simulations can provide insights into the specific amino acid residues that are important for binding and can help to explain the selectivity of this compound for different receptor subtypes. nih.govresearchgate.net Quantum mechanics/molecular mechanics (QM/MM) simulations can further refine our understanding of these interactions. mpg.de

Designing Analogs: By understanding the structural requirements for receptor binding, it is possible to design novel analogs of this compound with improved properties. researchgate.net AI algorithms can be trained on existing data to predict the activity of new compounds, accelerating the process of drug design. researchgate.net For example, computational approaches have been used to develop pharmacophore models for histamine receptor agonists, which can guide the design of new molecules. researchgate.net

The use of computational methods can significantly reduce the time and cost of research and development, and will undoubtedly play a crucial role in uncovering the full therapeutic potential of modulating this compound signaling. acs.org

Q & A

Q. What analytical methods are used to quantify this compound in biological samples?

- Methodology : Employ high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-mass spectrometry (LC-MS). Validate with isotopic dilution (e.g., deuterated internal standards) to ensure specificity in complex matrices like amphibian skin extracts .

- Example : In Leptodactylus pentadactylus, concentrations of this compound ranged from 30–40 μg/g in February to 210–240 μg/g in September, detected via methanol/acetone extraction .

Q. How does this compound modulate adenosine-stimulated cyclic AMP accumulation?

- Methodology : Use guinea-pig cerebral cortical slices pre-treated with adenosine. Measure cyclic AMP levels via radioimmunoassay or enzymatic assays. Compare agonist potency (EC50) and efficacy () against histamine. Note tissue-specific differences (e.g., hippocampus vs. cerebral cortex) .

- Key Finding : this compound acts as a partial agonist, achieving ~46% of histamine’s maximum cyclic AMP potentiation in cerebral slices .

Advanced Research Questions

Q. Why does this compound exhibit partial agonism in H1 receptor assays despite structural similarity to histamine?

- Methodology : Conduct molecular dynamics simulations or site-directed mutagenesis to identify steric hindrance or reduced receptor-binding affinity caused by N,N-dimethylation. Compare with analogs like 2-methylhistamine (similar reduction) .

- Insight : The dimethyl group disrupts optimal interactions with H1 receptor residues, limiting conformational activation .

Q. How can contradictions in histamine methyltransferase (HMT) substrate specificity for this compound be resolved?

- Methodology : Use purified HMT from diverse sources (e.g., pig gastric mucosa) and competitive inhibition assays with H-methyl-S-adenosylmethionine. Validate methylation products via thin-layer chromatography or NMR. Address prior discrepancies in extraction efficiency (e.g., 21% vs. 31% methylation yields) .

- Critical Step : Ensure optimal pH (7.4–8.0) and cofactor (Mg) conditions to prevent non-specific methylation .

Q. How do tissue-specific responses to this compound in cyclic AMP assays inform experimental design?

- Methodology : Compare inositol phospholipid breakdown in hippocampal vs. cerebral cortical tissues using H-inositol labeling. Normalize responses to tissue-specific histamine maxima (e.g., 500 μM histamine in hippocampus vs. 200 μM in cortex) .

- Data : In hippocampus, this compound’s EC50 is 8 μM (vs. 11 μM in cortex with SKF91488 inhibition), highlighting region-dependent potency shifts .

Q. What strategies optimize functional assays for this compound’s H3 receptor interactions?

- Methodology : Pre-treat guinea-pig ileum longitudinal muscle with irreversible antagonists (e.g., EEDQ, 10 M) to block residual receptor activity. Measure NANC (non-adrenergic non-cholinergic) contractions via isometric transducers. Use Schild analysis to differentiate competitive vs. allosteric modulation .

- Result : EEDQ exposure reduces this compound’s inhibitory efficacy by 50% at 30 minutes, confirming H3 receptor dependency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.